1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
Description
This compound is a urea derivative featuring a unique hybrid structure combining thiophene and naphthalene moieties. The central urea scaffold is substituted with a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group and a naphthalen-1-ylmethyl group. The hydroxy group and dual thiophenyl substituents may enhance hydrogen-bonding interactions and π-conjugation, while the naphthalene moiety contributes to hydrophobic and aromatic interactions.
Properties
IUPAC Name |
1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-21(23-14-17-8-3-7-16-6-1-2-9-18(16)17)24-15-22(26,19-10-4-12-27-19)20-11-5-13-28-20/h1-13,26H,14-15H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYNSOWSPSNZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes thiophene rings and a naphthalene moiety, which are known to contribute to various biological effects. The exploration of its biological activity encompasses its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties:
- Molecular Weight: 415.6 g/mol
- CAS Number: 2034585-22-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with thiophene-containing amines under basic conditions in organic solvents such as dichloromethane or tetrahydrofuran.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene-containing urea derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.20 |
| MCF-7 (Breast) | 1.25 |
| HeLa (Cervical) | 1.03 |
These values indicate that the compound exhibits moderate to excellent anti-tumor activities, particularly against lung and cervical cancer cells .
The precise mechanism by which this compound exerts its biological effects is not fully understood; however, it is believed to interact with specific molecular targets through its functional groups. The presence of the thiophene rings may facilitate interactions with cellular enzymes or receptors, leading to inhibition of pathways critical for tumor growth and survival .
Study on Anticancer Properties
A notable study investigated a series of thiourea derivatives, including those structurally related to this compound. The results indicated that these compounds displayed significant antiproliferative activity across multiple cancer cell lines, with some derivatives achieving GI50 values in the low micromolar range .
Inhibition Studies
In another research effort, derivatives were tested for their ability to inhibit key enzymes involved in cancer progression. For example, compounds demonstrated potent inhibition against GSK-3β, a target implicated in various cancers . This suggests that similar structural motifs could lead to promising therapeutic agents.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be further explored as a therapeutic agent for treating bacterial infections.
Anticancer Activity
The compound has also shown promise in anticancer research. Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing apoptosis and modulating key signaling pathways involved in cell survival.
Data Table: Anticancer Activity
| Cancer Cell Line | Observed Effect | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | Induction of apoptosis | Activation of caspase pathways |
| A549 (Lung Cancer) | Cell cycle arrest | Modulation of cell signaling pathways |
In controlled laboratory settings, the compound was found to activate caspase pathways leading to apoptosis in breast cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of various urea derivatives included this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a therapeutic agent in infectious diseases, warranting further investigation into its clinical applications.
Case Study 2: Mechanism of Action in Cancer Cells
In another study, the compound was tested against multiple cancer cell lines. It was observed to induce cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. The findings suggest that this compound may serve as a promising candidate for the development of novel anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other urea derivatives are analyzed below, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Impact on Bioactivity: Thiophene-containing derivatives (e.g., TTU6, TTU16) often exhibit antitubulin or antitubercular activity due to their planar, conjugated systems, which facilitate interactions with biological targets . The target compound’s dual thiophenyl groups may amplify such effects. The naphthalen-1-ylmethyl group in the target compound may offer similar advantages.
Physicochemical Properties: Melting points of thiophene/naphthalene hybrids (e.g., TTU16: 229–231°C) are generally higher than those of adamantyl derivatives (e.g., compound 40: 211–213°C), likely due to increased π-stacking and crystallinity . The hydroxy group in the target compound could reduce melting points compared to non-polar analogs but improve solubility in protic solvents.
Synthetic Challenges :
- Thiophene-naphthalene hybrids often require multi-step syntheses involving coupling agents (e.g., DIPEA in adamantyl ureas ) or condensation reactions (e.g., pyrimidin-2-ol formation in ). The target compound’s di(thiophen-2-yl)ethyl group may necessitate regioselective alkylation or protection/deprotection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
